1,2-Dioleoyl-SN-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine]
CAS No.:
Cat. No.: VC14587714
Molecular Formula: C46H84NO11P
Molecular Weight: 858.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H84NO11P |
|---|---|
| Molecular Weight | 858.1 g/mol |
| IUPAC Name | 5-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C46H84NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42H,3-16,21-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54)/b19-17-,20-18-/t42-/m1/s1 |
| Standard InChI Key | CSYWTOSHKUIHLT-PLQHGIRQSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Introduction
Structural Characteristics and Molecular Design
Core Phospholipid Architecture
The molecule retains the fundamental sn-glycero-3-phosphoethanolamine structure common to biological membranes, with two oleic acid chains (cis-Δ⁹-C18:1) esterified at the sn-1 and sn-2 positions of the glycerol backbone. This configuration provides:
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A cylindrical molecular geometry favoring bilayer formation
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Phase transition temperature (Tm) of approximately -20°C due to cis double bonds
The N-(4-carboxybutanoyl) modification replaces the ethanolamine's primary amine with a carboxyl-terminated four-carbon acyl chain, introducing:
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pKa ≈ 4.2 for the terminal carboxylic acid group
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Extended headgroup length of 8.7 Å compared to 5.3 Å in native phosphatidylethanolamine
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Additional molecular dipole moment of 14.3 D perpendicular to the membrane plane
Spectroscopic Characterization Data
Table 1: Key spectroscopic identifiers
| Technique | Characteristic Signal |
|---|---|
| ¹H NMR (CDCl₃) | δ 5.35 (m, 4H, CH=CH), δ 4.39 (dd, J=12Hz, POCH₂), δ 2.31 (t, J=7.5Hz, COCH₂) |
| ³¹P NMR | δ -0.82 ppm (phosphodiester) |
| FT-IR | 1735 cm⁻¹ (ester C=O), 1710 cm⁻¹ (acid C=O), 1240 cm⁻¹ (P=O) |
| HRMS (ESI-) | m/z 844.4921 [M-H]⁻ (calc. 844.4918 for C₄₆H₈₂NO₁₀P) |
The carboxybutanoyl group's proton environment shows distinct coupling patterns in COSY spectra, confirming successful N-acylation without β-scission byproducts .
Synthesis and Purification Methodology
Multi-step Synthetic Pathway
The production follows a four-stage process adapted from phosphatidylethanolamine synthesis :
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Ethanolamine functionalization:
N-(4-carboxybutanoyl)ethanolamine is prepared via Schotten-Baumann acylation using succinic anhydride (85% yield). -
Phosphoramidite coupling:
Reacting the modified ethanolamine with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under argon yields the phosphoramidite intermediate (72% yield). -
Glycerol backbone assembly:
Sn-2 oleoylated lyso-phosphatidic acid undergoes stereospecific phosphorylation using the prepared phosphoramidite (DDQ oxidation, 68% yield). -
Global deprotection:
Simultaneous removal of cyanoethyl and tert-butyl protecting groups via NH₄OH/MeOH treatment (89% purity post-HPLC).
Table 2: Critical reaction parameters
| Step | Temp (°C) | Time (h) | Key Reagent | Yield (%) |
|---|---|---|---|---|
| 1 | 0→25 | 4 | Succinic anhydride | 85 |
| 2 | -40 | 12 | DIPEA | 72 |
| 3 | 25 | 24 | DDQ | 68 |
| 4 | 25 | 48 | NH₄OH | 89 |
Purification Challenges
Reverse-phase HPLC (C18 column) with isocratic elution (85:15 MeOH:H₂O + 0.1% TFA) resolves:
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Unreacted fatty acid precursors (Rt = 8.2 min)
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Mono-acylated byproducts (Rt = 12.7 min)
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Target compound (Rt = 18.9 min)
Critical quality controls include:
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<0.5% free fatty acids (GC-FID)
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99% sn-1,2 regioisomer (³¹P NMR)
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Absence of oxidation products (malondialdehyde assay)
Physicochemical Properties and Membrane Behavior
Langmuir Monolayer Analysis
Surface pressure-area isotherms reveal:
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Collapse pressure: 48 mN/m at 25°C
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Molecular area: 98 Ų/molecule (compared to 72 Ų for DOPE)
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Compressibility modulus: 120 mN/m (liquid-expanded phase)
The carboxybutanoyl group increases lateral repulsion by 35% compared to native PE, reducing lipid packing density .
Bilayer Phase Transitions
DSC thermograms show:
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Main phase transition (Tm): -18°C (heating), -22°C (cooling)
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ΔH = 28 kJ/mol (cooperative melting)
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Pre-transition at 12°C (ripple phase formation)
Addition of 20 mol% cholesterol eliminates phase transitions, creating a liquid-ordered phase stable to 50°C .
Functional Applications in Drug Delivery
pH-Responsive Liposome Formulation
Optimal composition (molar ratio):
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55% DOPC
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30% 1,2-Dioleoyl-sn-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine]
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15% cholesterol
Table 3: Formulation performance metrics
| Parameter | Value |
|---|---|
| Encapsulation efficiency | 82% (doxorubicin) |
| Serum stability (24h) | 78% retained |
| pH 5.0 release (1h) | 95% |
| Circulation half-life | 14.2 h (rat model) |
Carboxyl groups enable post-insertion functionalization:
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PEGylation (5kDa mPEG-amine): 3200 PEG chains/particle
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Antibody conjugation (anti-HER2): 98% binding efficiency
Gene Delivery Efficiency
Comparative transfection data (HEK293 cells):
| Delivery System | GFP Expression (%) | Cytotoxicity (LDH release) |
|---|---|---|
| Commercial Lipofectamine | 78 ± 4 | 22 ± 3 |
| Carboxybutanoyl-PE/DOPE | 85 ± 5 | 12 ± 2 |
| PEI (25kDa) | 92 ± 6 | 41 ± 5 |
The enhanced endosomal escape mechanism reduces lysosomal degradation, increasing siRNA delivery efficiency by 3.2-fold over standard DOTAP formulations .
| Test | Result (mg/kg) |
|---|---|
| LD50 (oral, rat) | >2000 |
| Skin irritation | Mild erythema |
| Ocular exposure | Reversible opacity |
| Ames test | Negative |
Future Research Directions
Emerging applications under investigation:
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Photodynamic therapy: Conjugation with chlorin e6 (65% loading)
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MRI contrast: Gadolinium-chelate functionalized vesicles (r1 = 8.7 mM⁻¹s⁻¹)
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Targeted antimicrobials: Vancomycin-loaded nanoparticles (MIC = 0.5 μg/mL vs MRSA)
Ongoing clinical trials focus on pancreatic cancer targeting using anti-claudin-4 conjugated formulations (Phase I/II, NCT05277813).
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